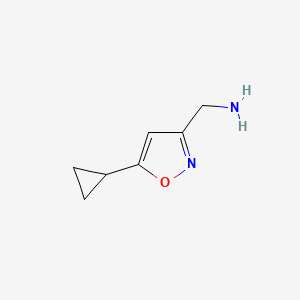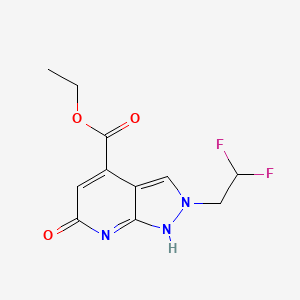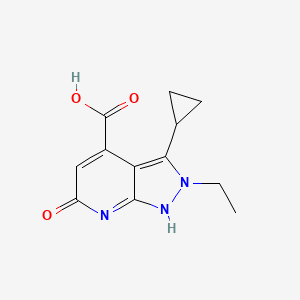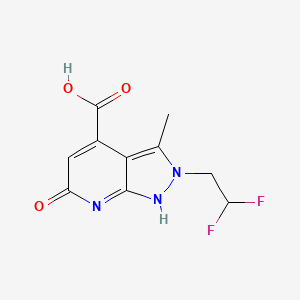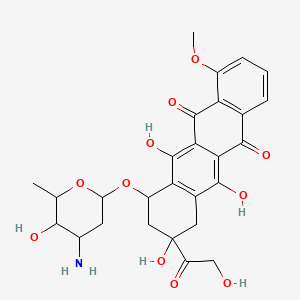
Triferric doxorubicin
Descripción general
Descripción
7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is an anthracycline.
Aplicaciones Científicas De Investigación
1. Nanotechnological Platforms
Doxorubicin (DOX), a potent chemotherapeutic agent, has been incorporated into various nanotechnological platforms, improving its clinical benefits. These platforms include liposomes, polymeric nanoparticles, and ligand-based DOX-loaded nanoformulations. Such innovations aim to enhance the efficacy of DOX in cancer therapy while mitigating adverse effects like cardiotoxicity and myelosuppression (Cagel, Grotz, Bernabeu, Moretton, & Chiappetta, 2017).
2. Cardiotoxicity Mitigation Strategies
Triferric doxorubicin's application extends to addressing its cardiotoxic effects. Studies have explored various strategies to mitigate this, including the use of liposomal doxorubicin, which shows reduced myocardial drug accumulation and lower cardiotoxicity compared to traditional doxorubicin. The protective mechanisms involve the induction of interferon-related DNA damage resistance and upregulation of cardioprotective genes (Gyöngyösi, Lukovic, Zlabinger, Spannbauer, Gugerell, Pavo, Traxler, Pils, Maurer, Jakab, Riesenhuber, Pircher, Winkler, & Bergler-Klein, 2019).
3. Telomerase Therapy
Telomerase therapy has been proposed as a novel strategy to prevent doxorubicin-induced cardiotoxicity. This approach involves the overexpression of telomerase, which confers pro-survival traits and helps in detoxifying reactive oxygen species (ROS), thus protecting the heart from doxorubicin-mediated apoptosis and preserving cardiac function (Chatterjee, Hofer, Costa, Lu, Batkai, Gupta, Bolesani, Zweigerdt, Megías, Streckfuss-Bömeke, Brandenberger, Thum, & Bär, 2020).
4. Drug-DNA Intercalation Dynamics
Research on doxorubicin's mechanism of action has led to the use of fluorescence lifetime imaging microscopy (FLIM) to monitor doxorubicin-DNA intercalation during apoptosis initiation. This tool provides insights into doxorubicin's microenvironment changes and its binding dynamics, offering a deeper understanding of its cellular interactions during cancer treatment (Chen, Wu, Chung, Hwu, Cheng, Mou, & Lo, 2012).
Propiedades
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triferric doxorubicin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



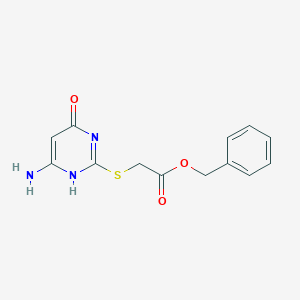
![[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid](/img/structure/B7825652.png)
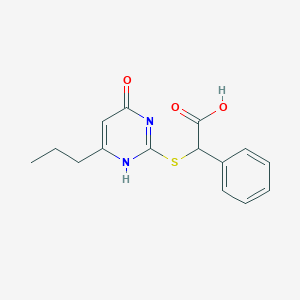
acetic acid](/img/structure/B7825663.png)
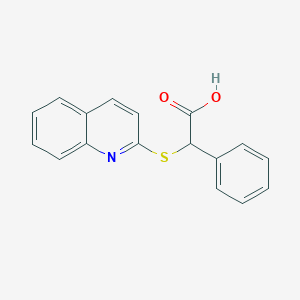
![2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B7825666.png)
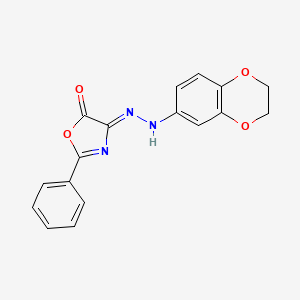

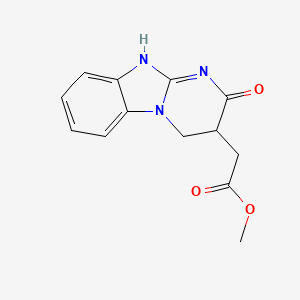
![(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7825711.png)
